molecular formula C24H23NO2S B13935351 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one

3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one

Cat. No.: B13935351
M. Wt: 389.5 g/mol
InChI Key: YSUJOXYZJIXHHX-UHFFFAOYSA-N
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Description

3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one typically involves the reaction of benzylamine with 2-(5-benzyl-2-methoxyphenyl)thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of green chemistry principles to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and multicomponent reactions are employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

Scientific Research Applications

3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-((5-(4-chlorophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-Benzyl-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and methoxy groups enhances its pharmacological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

3-benzyl-2-(5-benzyl-2-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23NO2S/c1-27-22-13-12-20(14-18-8-4-2-5-9-18)15-21(22)24-25(23(26)17-28-24)16-19-10-6-3-7-11-19/h2-13,15,24H,14,16-17H2,1H3

InChI Key

YSUJOXYZJIXHHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=CC=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Origin of Product

United States

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